molecular formula C19H17NO2 B276889 1-[2-(3,4-Dimethoxyphenyl)vinyl]isoquinoline

1-[2-(3,4-Dimethoxyphenyl)vinyl]isoquinoline

Cat. No. B276889
M. Wt: 291.3 g/mol
InChI Key: YIPPOXZOZWCKNX-CLFYSBASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(3,4-Dimethoxyphenyl)vinyl]isoquinoline, also known as DIVIQ, is a synthetic compound derived from isoquinoline. It is a potential therapeutic agent with a wide range of biological activities. DIVIQ has been studied extensively for its potential use in various scientific research applications.

Mechanism Of Action

The mechanism of action of 1-[2-(3,4-Dimethoxyphenyl)vinyl]isoquinoline is not fully understood. However, it has been found to inhibit the activity of various enzymes and proteins involved in cancer cell proliferation and inflammation. 1-[2-(3,4-Dimethoxyphenyl)vinyl]isoquinoline has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-[2-(3,4-Dimethoxyphenyl)vinyl]isoquinoline has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. 1-[2-(3,4-Dimethoxyphenyl)vinyl]isoquinoline has also been found to reduce inflammation in animal models of arthritis. Additionally, 1-[2-(3,4-Dimethoxyphenyl)vinyl]isoquinoline has been found to protect against oxidative stress and reduce neuronal damage in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 1-[2-(3,4-Dimethoxyphenyl)vinyl]isoquinoline in lab experiments is its wide range of biological activities. 1-[2-(3,4-Dimethoxyphenyl)vinyl]isoquinoline has been found to exhibit anticancer, antitumor, anti-inflammatory, and neuroprotective properties, making it a versatile compound for scientific research. However, one limitation of using 1-[2-(3,4-Dimethoxyphenyl)vinyl]isoquinoline in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 1-[2-(3,4-Dimethoxyphenyl)vinyl]isoquinoline. One direction is to further investigate its mechanism of action and identify specific targets for its biological activity. Another direction is to develop more efficient synthesis methods for 1-[2-(3,4-Dimethoxyphenyl)vinyl]isoquinoline and its derivatives. Additionally, the potential use of 1-[2-(3,4-Dimethoxyphenyl)vinyl]isoquinoline as a therapeutic agent for neurodegenerative diseases should be further explored. Finally, the use of 1-[2-(3,4-Dimethoxyphenyl)vinyl]isoquinoline in combination with other drugs for the treatment of cancer and inflammation should be investigated.

Synthesis Methods

The synthesis of 1-[2-(3,4-Dimethoxyphenyl)vinyl]isoquinoline involves the condensation of 2-(3,4-dimethoxyphenyl)acetaldehyde and isoquinoline in the presence of a strong base. The reaction yields 1-[2-(3,4-Dimethoxyphenyl)vinyl]isoquinoline as a yellow solid with a melting point of 198-200°C. The purity of the compound is confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

1-[2-(3,4-Dimethoxyphenyl)vinyl]isoquinoline has been studied for its potential use in various scientific research applications. It has been found to exhibit anticancer, antitumor, and anti-inflammatory properties. 1-[2-(3,4-Dimethoxyphenyl)vinyl]isoquinoline has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Product Name

1-[2-(3,4-Dimethoxyphenyl)vinyl]isoquinoline

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

IUPAC Name

1-[(Z)-2-(3,4-dimethoxyphenyl)ethenyl]isoquinoline

InChI

InChI=1S/C19H17NO2/c1-21-18-10-8-14(13-19(18)22-2)7-9-17-16-6-4-3-5-15(16)11-12-20-17/h3-13H,1-2H3/b9-7-

InChI Key

YIPPOXZOZWCKNX-CLFYSBASSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\C2=NC=CC3=CC=CC=C32)OC

SMILES

COC1=C(C=C(C=C1)C=CC2=NC=CC3=CC=CC=C32)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=NC=CC3=CC=CC=C32)OC

Origin of Product

United States

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